molecular formula C6H15NO B6589601 2-methyl-4-(methylamino)butan-1-ol CAS No. 324760-88-5

2-methyl-4-(methylamino)butan-1-ol

Cat. No.: B6589601
CAS No.: 324760-88-5
M. Wt: 117.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(methylamino)butan-1-ol is an amino alcohol characterized by a hydroxyl group at position 1, a methyl group at position 2, and a methylamino group (-NHCH₃) at position 4 of a butanol backbone. Its molecular formula is C₆H₁₅NO, and its structure combines both hydrophilic (hydroxyl, amine) and hydrophobic (methyl) moieties. This dual functionality enables diverse reactivity, making it valuable in pharmaceutical synthesis, catalysis, and material science. Its stereochemistry (if chiral) and substituent positions significantly influence its interactions with biological targets and solvents .

Properties

CAS No.

324760-88-5

Molecular Formula

C6H15NO

Molecular Weight

117.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(methylamino)butan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-chlorobutan-1-ol with methylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or tetrahydrofuran (THF). The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(methylamino)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-4-(methylamino)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-(methylamino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural and functional differences between 2-methyl-4-(methylamino)butan-1-ol and related compounds:

Compound Name Structural Features Key Properties/Applications
This compound - Methyl at C2, methylamino at C4
- Hydroxyl at C1
Potential chiral center; versatile reactivity
4-(Dimethylamino)butan-1-ol - Dimethylamino (-N(CH₃)₂) at C4
- Tertiary amine
Higher hydrophobicity (LogP: 0.0680); used in carboxybetaine synthesis
2-(Methylamino)butan-1-ol - Methylamino at C2
- Lacks C4 substituent
Simpler structure; lower steric hindrance
2-Amino-4-(methylamino)butan-1-ol - Amino (-NH₂) at C2, methylamino at C4 Dual amino groups; enhanced biochemical interactions
(R)-2-(Ethylamino)butan-1-ol - Ethylamino (-NHCH₂CH₃) at C2
- Chiral (R-configuration)
Stereospecific biological activity

Impact of Substituent Position and Type

  • Methyl vs. Ethyl Groups: Ethylamino derivatives (e.g., (R)-2-(ethylamino)butan-1-ol) exhibit increased hydrophobicity and altered receptor binding compared to methyl-substituted analogues .
  • Amine Type: Secondary amines (e.g., methylamino) vs. tertiary amines (e.g., dimethylamino) influence solubility and reactivity. Tertiary amines like 4-(dimethylamino)butan-1-ol are less basic but more lipophilic, favoring membrane permeability .
  • Chirality: Enantiomers (e.g., (R)- vs. (S)-2-(ethylamino)butan-1-ol) show divergent biological activities, underscoring the importance of stereochemistry in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.